molecular formula C13H16N4OS B2921890 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 1788851-82-0

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2921890
CAS No.: 1788851-82-0
M. Wt: 276.36
InChI Key: LHTOZLCANMPXNC-UHFFFAOYSA-N
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Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C13H16N4OS and its molecular weight is 276.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A compound structurally similar to the requested chemical, involving a triazolyl piperidine and thiophene units, was synthesized using a click chemistry approach. This technique is significant in the field of drug discovery and medicinal chemistry for creating diverse molecular libraries (Govindhan et al., 2017).

Biological Applications

  • Cytotoxic Studies : The cytotoxicity of similar compounds has been evaluated, providing insights into their potential use in cancer research and therapy (Govindhan et al., 2017).
  • Fungicidal Activity : Related triazole compounds have shown moderate to excellent fungicidal activity, suggesting their potential in agricultural applications and as antifungal agents (Mao et al., 2013).
  • Antiviral Activity : Some derivatives of similar compounds exhibit antiviral activities, indicating their potential in developing new antiviral drugs (Attaby et al., 2006).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : A structurally similar compound showed efficacy as a corrosion inhibitor for mild steel in a corrosive environment, indicating its potential use in material science and engineering (Jawad et al., 2020).

Properties

IUPAC Name

2-thiophen-3-yl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c18-13(9-11-3-8-19-10-11)16-5-1-12(2-6-16)17-7-4-14-15-17/h3-4,7-8,10,12H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTOZLCANMPXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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